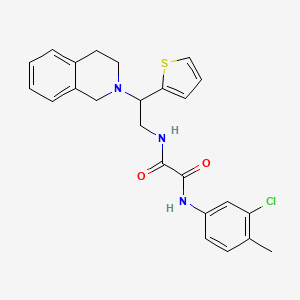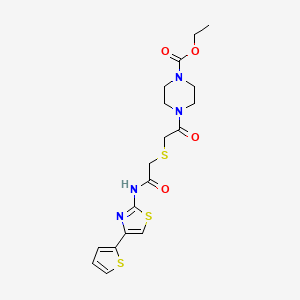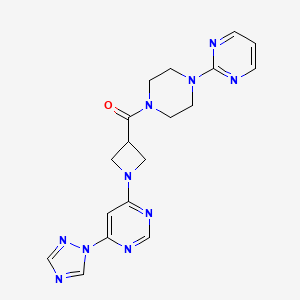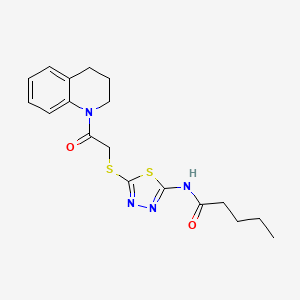
1-methyl-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-1H-pyrazole-5-carboxamide is a compound that has been the subject of various studies due to its potential fungicidal and insecticidal properties . It is a type of 1H-pyrazole-5-carboxamide compound, which have been gaining interest over the past decades because of their low toxicity and high bioactivity .
Synthesis Analysis
The synthesis of 1-methyl-1H-pyrazole-5-carboxamide involves a series of chemical reactions. For instance, in one study, a series of 1H-pyrazole-5-carboxamide compounds were synthesized by a facile method, and their structures were characterized by 1 H NMR, mass spectrometry, and elemental analysis .Molecular Structure Analysis
The molecular structure of 1-methyl-1H-pyrazole-5-carboxamide is characterized by the presence of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The 1-methyl-1H-pyrazole-5-carboxamide molecule also contains a carboxamide group, which consists of a carbonyl group (C=O) attached to an amine group (NH2) .Chemical Reactions Analysis
The chemical reactions involving 1-methyl-1H-pyrazole-5-carboxamide are primarily related to its synthesis. The synthesis process involves a series of reactions, including the addition of certain compounds and the use of specific solvents .科学的研究の応用
Fungicidal Applications
1H-pyrazole-5-carboxamide derivatives have shown potent fungicidal activities . For instance, compound 9b has EC 50 values of 3.04 mg/L against Erysiphe graminis, a fungus that causes powdery mildew in cereals. Its fungicidal activity is better than that of the commercial fungicides Thifluzamide and Azoxystrobin .
Insecticidal Applications
These compounds also exhibit insecticidal activity. Compound 9l has LC 50 values of 3.81 mg/L against Aphis fabae, a species of black fly. This level of insecticidal activity is comparable with the commercial insecticide Tolfenpyrad .
Pesticide Design
1H-pyrazole-5-carboxamide compounds containing the phenyl thiazole moiety could be considered as a precursor structure for further design of pesticides . This suggests potential applications in the development of new pesticides.
Nematocidal Applications
1-Ethyl-3-methyl-1H-pyrazole-5-carboxamide derivatives have been explored for their nematocidal properties. Nematodes are a type of worm that can cause damage to crops, so compounds with nematocidal properties can be useful in agriculture.
Antiproliferative Agents
Some N-methyl-substituted pyrazole carboxamide derivatives have shown antiproliferative activities . For example, compound 16 showed the highest activity among the synthesized compounds with 64.10% against the human cervical cancer cell line (HeLa) .
Cancer Research
The methyl substituted pyrazole carboxylic (4) and carboxamide (16) derivatives with antiproliferative activities with 80.82% and 64.10%, respectively, and compound 13 with moderate activity (61.26%) against the human cervical cancer cell line could be potential lead compounds for developing novel anticancer agents .
将来の方向性
特性
IUPAC Name |
2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-8-4(5(6)9)2-3-7-8/h2-3H,1H3,(H2,6,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFMKTVNIVSWSTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-1H-pyrazole-5-carboxamide | |
Q & A
Q1: What biological activities have been explored for 1-methyl-1H-pyrazole-5-carboxamide derivatives?
A1: 1-Methyl-1H-pyrazole-5-carboxamide derivatives have demonstrated promising activity against various targets, including:
- Phosphodiesterase 10A (PDE10A): Derivatives exhibiting exceptional PDE10A inhibitory effects have been explored as potential therapeutic agents for schizophrenia. []
- Androgen Receptor (AR): Certain derivatives have been investigated for their anti-prostate cancer activity by targeting AR signaling, a key driver in prostate cancer progression. []
- Insect Respiratory Complex I: Research has focused on designing insecticidal agents targeting insect respiratory complex I, drawing inspiration from commercial insecticides like tebufenpyrad and tolfenpyrad. []
- Parasitic Nematodes: Derivatives have been studied for anthelmintic activity against Haemonchus contortus, a parasitic nematode affecting sheep. []
Q2: What is known about the structure-activity relationships (SAR) of 1-methyl-1H-pyrazole-5-carboxamide derivatives?
A2: SAR studies have revealed crucial insights into the influence of structural modifications on biological activity:
- Insecticidal Activity: Introducing imine, oxime ether, oxime ester, and dihydroisoxazoline groups into the pyrazole-5-carboxamide scaffold significantly impacts insecticidal activity against various insect species. [, ] The specific structure-activity relationship varies depending on the target insect species.
- Anti-prostate Cancer Activity: Modifications based on lead compounds have led to the identification of derivatives with enhanced antiproliferative activity against prostate cancer cell lines. []
Q3: Have any toxicity concerns been associated with 1-methyl-1H-pyrazole-5-carboxamide derivatives?
A: Yes, a study highlighted an unexpected acute toxicity in a rodent model, despite the compounds lacking overt cytotoxicity in mammalian cell lines under standard in vitro conditions. [] Further investigation revealed a dose-dependent inhibition of mitochondrial respiration, suggesting this mechanism as a potential contributor to the observed toxicity. This emphasizes the importance of incorporating mitochondrial toxicity assessments early in the drug discovery process.
Q4: What analytical techniques are employed for the characterization of 1-methyl-1H-pyrazole-5-carboxamide derivatives?
A4: Various analytical techniques are employed to characterize these compounds, including:
- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): Used to determine the structure and purity of the synthesized compounds. [, , ]
- High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements, confirming the molecular formula and structure of the compounds. [, , ]
Q5: What are the potential advantages of using polymer-supported reagents in the synthesis of 1-methyl-1H-pyrazole-5-carboxamide derivatives?
A: Utilizing polymer-supported reagents, such as polymer-bound activated esters, in the synthesis and purification of 1-methyl-1H-pyrazole-5-carboxamide libraries offers several advantages: [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[(2-Methylpropan-2-yl)oxycarbonylamino]-1H-indole-3-carboxylic acid](/img/structure/B2488381.png)

![4-bromo-2-{(E)-[(2,4-difluorobenzyl)imino]methyl}phenol](/img/structure/B2488385.png)


![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfonylbenzamide](/img/structure/B2488389.png)
![N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2,2,2-trifluoroacetamide](/img/structure/B2488390.png)
![N-{4-[(2-chlorophenyl)sulfonyl]phenyl}-2,6-difluorobenzenecarboxamide](/img/structure/B2488391.png)
![5-(2-chlorophenyl)-3-(2-methoxyethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2488393.png)
![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B2488394.png)
![Ethyl 3-[(4-bromophenyl)amino]-2-cyanoprop-2-enoate](/img/structure/B2488396.png)
![5-(4-fluorobenzyl)-N-isobutyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2488397.png)

![8-(3,5-dimethylphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2488400.png)